FLAGELLIN - 12777-81-0

FLAGELLIN

Catalog Number: EVT-1514651
CAS Number: 12777-81-0
Molecular Formula: Cl3H12O6Tb
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Flagellin is primarily derived from motile bacteria, with notable examples including Salmonella, Escherichia coli, and Pseudomonas aeruginosa. In Salmonella, three genes encode flagellin: fliC, fljB, and flpA, which correspond to different flagellar antigen types. The classification of flagellin can be based on its genetic variants and structural features, which contribute to its immunogenic properties and interactions with host immune systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of flagellin can be achieved through various methods, including:

  1. Recombinant DNA Technology: This involves cloning the flagellin gene into expression vectors, followed by transformation into suitable host cells such as E. coli. The protein can then be expressed and purified.
  2. Cell-Free Protein Synthesis (CFPS): Recent studies have demonstrated the successful synthesis of flagellin using CFPS systems derived from E. coli extracts. This method allows for the incorporation of non-natural amino acids and modifications that enhance stability and bioactivity .
  3. Mutagenesis Techniques: Alanine scanning mutagenesis has been employed to study specific residues critical for proteolysis and stability of flagellin, allowing researchers to design more stable variants .
Molecular Structure Analysis

Structure and Data

Flagellin is typically composed of several domains that contribute to its structural integrity and function:

The molecular weight of flagellin varies by species but generally ranges around 30 kDa. Structural analyses using techniques such as X-ray crystallography and nuclear magnetic resonance have provided insights into its three-dimensional conformation, revealing how it interacts with immune receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Flagellin undergoes several biochemical reactions during its life cycle:

  • Polymerization: Flagellin monomers polymerize to form the helical structure of the flagellum.
  • Proteolytic Cleavage: Certain proteases can cleave flagellin, affecting its immunogenicity and functionality. Research has identified specific cleavage sites that are critical for maintaining bioactivity .
  • Post-translational Modifications: These include phosphorylation and glycosylation, which can modulate its interaction with immune receptors.
Mechanism of Action

Process and Data

Flagellin activates immune responses primarily through TLR5 recognition. Upon binding, it triggers a cascade of signaling events that lead to:

  1. Cytokine Production: Induction of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
  2. Activation of Immune Cells: Stimulation of dendritic cells and macrophages enhances their ability to present antigens.
  3. Induction of Adaptive Immunity: Flagellin can also promote T-cell responses, linking innate and adaptive immunity .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Solubility: Highly soluble in aqueous solutions under physiological conditions.

Chemical Properties

  • Stability: Flagellin is sensitive to proteolytic degradation; modifications such as disulfide bond formation can enhance stability during storage .
  • pH Sensitivity: The activity of flagellin can vary with pH, affecting its interaction with receptors.
Applications

Scientific Uses

Flagellin has several applications in scientific research and biotechnology:

  1. Vaccine Development: Due to its immunogenic properties, flagellin is being explored as an adjuvant in vaccine formulations.
  2. Plant Immunology: Flagellin from pathogenic bacteria has been shown to activate plant defense mechanisms, making it a target for enhancing plant resistance against pathogens .
  3. Diagnostic Tools: Sequencing flagellin genes aids in the serotyping of bacterial strains, improving outbreak tracking and epidemiological studies .
Molecular Structure and Biogenesis of Flagellin

Primary and Quaternary Structural Domains

Flagellin, the primary structural protein of bacterial flagella, exhibits a conserved domain architecture across species. Its N-terminal (D0/D1) domains are universally preserved and essential for polymerization. These terminal regions (approximately 100 residues at the N-terminus and 50 residues at the C-terminus) form intertwined α-helical structures that create the inner core of the flagellar filament. This core maintains the structural integrity necessary for torque transmission during motility [1] [7]. Mutagenesis studies confirm that deletions in D0/D1 domains abolish filament assembly, underscoring their non-negotiable role in quaternary structure formation [2].

The central hypervariable domain (D2/D3) exhibits remarkable sequence and structural divergence. This solvent-exposed region varies in length (200–300 residues) and fold, enabling bacterial adaptation to specific environments. In E. coli, D3 adopts a β-folium fold that stabilizes the filament, while in Salmonella, it facilitates immune evasion through antigenic variation [7] [8]. AlphaFold structural predictions classify these outer domains into 682 distinct structural clusters, revealing unprecedented diversity beyond experimentally resolved structures [1] [4].

Protofilament assembly relies on conformational plasticity within D0/D1. Eleven flagellin monomers arrange into two parallel protofilaments: nine adopt an L-type conformation (left-handed helical twist), while two adopt an R-type conformation (right-handed twist). This asymmetry enables polymorphic supercoiling—a mechanical switch between left- and right-handed helical filaments critical for directional switching during bacterial motility. Cryo-EM structures confirm this mechanism is conserved from Salmonella to Geovibrio thiophilus [1] [6] [7].

Table 1: Structural Domains of Flagellin

DomainLocationLength (residues)Structural FeaturesFunctional Role
D0N-terminal (1-100); C-terminal (C-terminus ~50)~150 totalα-helical, conservedFilament core formation; torque transmission
D1Adjacent to D0~50-70α-helical, conservedPolymerization interface
D2/D3Central region200-300β-strand-rich, hypervariableImmune recognition; adhesion; structural stability

Flagellar Biosynthesis and Secretion

Flagellin biogenesis begins with cytosolic synthesis followed by FliS chaperone-mediated stabilization. In E. coli, FliS binds nascent flagellin monomers, preventing premature aggregation and degradation. This complex docks at the flagellar type III secretion system (T3SS), where unfolded flagellin is translocated through the hollow filament channel via ATP-dependent proton motive force [7].

Polymerization occurs at the distal filament tip under the control of the FliD cap complex. FliD oligomerizes into a pentameric "capping" structure that acts as a chaperone, facilitating spontaneous self-assembly of flagellin subunits into the growing filament. Cryo-ET studies reveal flagellin monomers transit through the 20 Å lumen in near-unfolded states, refolding upon contact with FliD [1] [7]. Mutations disrupting FliD cause uncontrolled flagellin leakage instead of filament elongation, highlighting its gatekeeper function.

Structural Diversity Across Bacterial Species

Gram-Negative vs. Gram-Positive Variations

Gram-negative flagellins (e.g., Salmonella, E. coli) typically possess extensive D2/D3 domains. Geovibrio thiophilus flagellin exemplifies extreme diversification, with D2–D5 outer domains forming a 240 Å-diameter filament—significantly wider than the 165–170 Å filaments of Cupriavidus gilardii. This expansion correlates with a highly negatively charged surface, potentially enabling mineral adhesion in aquatic sediments [1] [4]. Gram-positive flagellins (e.g., Bacillus) often lack extensive outer domains but retain D0/D1 conservation.

Gene Regulation and Phase Variation

Flagellin expression is governed by genes like fliC (encoding the major flagellin) and fljB (encoding alternative flagellins in phase-variable species). In Salmonella enterica, the Hin recombinase inverts a 1-kb chromosomal segment containing the fljB promoter. The "ON" orientation permits fljB transcription while FljA represses fliC. The "OFF" orientation silences fljB and derepresses fliC [6]. This phase variation confers survival advantages: fliC-expressing Salmonella outcompetes fljB-expressing cells in splenic colonization during murine typhoid fever, despite equivalent epithelial invasion [6].

Table 2: Structural Clustering of Flagellin Outer Domains

Cluster IDRepresentative SpeciesFold TypePrevalenceExperimentally Resolved?
#1Cupriavidus gilardiiβ-sandwich dimer4.2%Yes (cryo-EM)
#2Pseudomonas aeruginosaIg-like12.1%Yes (X-ray/cryo-EM)
#27Stenotrophomonas maltophiliaIg-like1.8%Yes (cryo-EM)
#41Geovibrio thiophilusMulti-domain β-propeller0.7%Yes (cryo-EM)
#5Sinorhizobium melilotiβ-prism8.3%Yes (X-ray)
#20Burkholderia pseudomalleiβ-barrel3.5%Yes (cryo-EM)

Data derived from AlphaFold predictions of 20,000+ flagellins [1] [4]

Properties

CAS Number

12777-81-0

Product Name

FLAGELLIN

Molecular Formula

Cl3H12O6Tb

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